
N-(4-Chloro-3-methoxyphenyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-methoxyphenyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and an amine group attached to the thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-methoxyphenyl)thietan-3-amine typically involves the reaction of 4-chloro-3-methoxyaniline with a thietane precursor under specific conditions. One common method involves the use of thietane-3-carbonyl chloride as the thietane precursor, which reacts with 4-chloro-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-3-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the chloro substituent or the thietane ring, leading to different products.
Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
N-(4-Chloro-3-methoxyphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-(4-Chloro-3-methoxyphenyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity. The thietane ring may also play a role in its reactivity and stability, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-3-methoxyphenyl)propanamide: This compound shares the chloro and methoxy substituents on the phenyl ring but has a different core structure.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar phenyl ring substitution pattern but features a thiazole ring instead of a thietane ring.
Uniqueness
N-(4-Chloro-3-methoxyphenyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H12ClNOS |
|---|---|
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
N-(4-chloro-3-methoxyphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNOS/c1-13-10-4-7(2-3-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
Clé InChI |
GGLKQJYDYMPFIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NC2CSC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


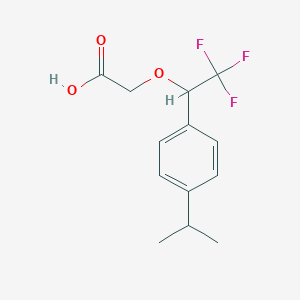
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
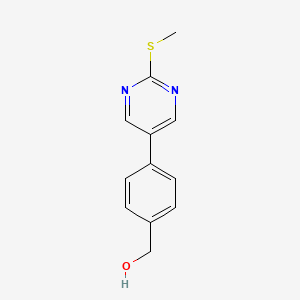
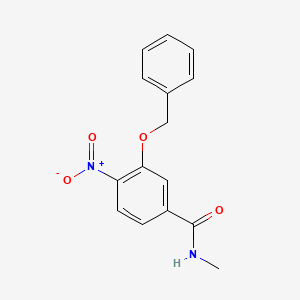

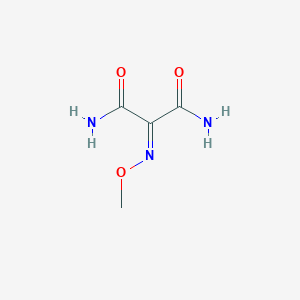
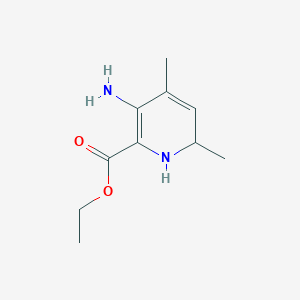

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
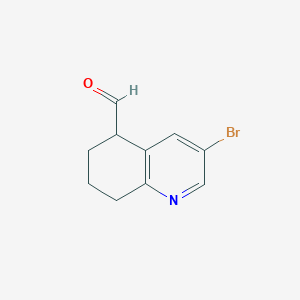
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
